2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine
CAS No.: 1090854-34-4
Cat. No.: VC4764558
Molecular Formula: C10H13N3O
Molecular Weight: 191.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1090854-34-4 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.234 |
| IUPAC Name | (5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
| Standard InChI Key | JIPMJZNWSVQTLZ-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=N1)C(=O)N2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. Key structural attributes include:
-
Pyrazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
Substituents: A methyl group at position 2 and a pyrrolidine-1-carbonyl group at position 5.
-
IUPAC name: (5-Methylpyrazin-2-yl)(pyrrolidin-1-yl)methanone .
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.23 g/mol | |
| SMILES | CC1=CN=C(C=N1)C(=O)N2CCCC2 | |
| InChI Key | JIPMJZNWSVQTLZ-UHFFFAOYSA-N | |
| Solubility | Not fully characterized |
Spectroscopic Data
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine typically involves sequential reactions:
-
Cyclization: Methylglyoxal reacts with 2-aminomalonamide in alkaline conditions to form 3-hydroxy-5-methylpyrazine-2-carboxylic acid .
-
Halogenation: Thionyl chloride converts the hydroxyl group to a chloro substituent .
-
Reduction: Catalytic hydrogenation (e.g., Pd/C) removes the halogen, yielding the final product .
Table 2: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | NaOH (40%), 5–10°C, 6 hr | 71% | |
| Halogenation | Thionyl chloride, DMF, 80°C, 6 hr | 68% | |
| Reduction | Pd/C, H (2.0 MPa), 60°C, 12 hr | 71% |
Hybridization Approaches
Recent work on CHK1 inhibitors demonstrates the utility of scaffold hybridization. For instance, merging pyrazine carbonitriles with aminopyridines improved metabolic stability and oral bioavailability in preclinical models . Such strategies could be adapted to optimize 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine for drug-likeness.
Physicochemical and ADMET Considerations
Solubility and Permeability
Current data gaps exist for 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine, but predictive models suggest:
Metabolic Stability
Microsomal stability assays for hybrid pyrazine-pyridine compounds show <50% metabolism after 30 minutes in mouse liver microsomes, indicating resistance to oxidative degradation .
Applications in Drug Discovery
Oncology
Pyrazine derivatives are explored as chemosensitizers. For example, LY2606368 (a CHK1/2 inhibitor) potentiates DNA-damaging agents like gemcitabine in pancreatic cancer models .
Infectious Diseases
The pyrazinecarboxylic acid scaffold is critical in second-line antitubercular agents, suggesting potential repurposing opportunities for this compound .
Challenges and Future Directions
Synthetic Scalability
Current routes require optimization for industrial-scale production. Flow chemistry approaches could enhance yields during halogenation and reduction steps .
Target Deconvolution
Proteomic studies (e.g., thermal shift assays) are needed to identify primary targets. Fragment-based screening may elucidate binding motifs.
Toxicity Profiling
hERG inhibition and CYP450 interactions must be evaluated. Preliminary data on related compounds show hERG IC >10 μM, suggesting cardiac safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume